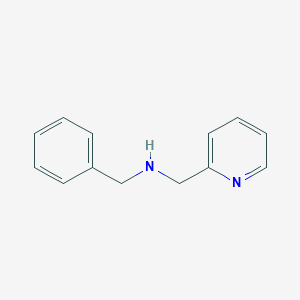

Benzyl-pyridin-2-ylmethyl-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-9,14H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLRWANEZGPBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-89-5 | |

| Record name | 18081-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl-pyridin-2-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl-pyridin-2-ylmethyl-amine, a versatile bicyclic diamine with applications in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, with the chemical formula C₁₃H₁₄N₂ and a molecular weight of 198.27 g/mol , is a secondary amine featuring both a benzyl and a pyridin-2-ylmethyl substituent.[1] Its structure lends itself to a variety of chemical transformations and applications, making it a valuable building block in the development of novel compounds. The synthesis of this compound can be efficiently achieved through two primary routes: a direct one-pot reductive amination and a two-step process involving the formation and subsequent reduction of a Schiff base intermediate.

Core Synthesis Pathways

The synthesis of this compound predominantly follows two well-established methodologies in organic chemistry.

Pathway 1: One-Pot Reductive Amination

This pathway involves the direct reaction of 2-pyridinecarboxaldehyde and benzylamine in the presence of a reducing agent. This one-pot approach is efficient as it combines the formation of the imine intermediate and its reduction into a single synthetic step. Sodium borohydride (NaBH₄), often in the presence of an acid catalyst or on a solid support, is a commonly used reducing agent for this transformation.[2][3][4][5]

Pathway 2: Two-Step Synthesis via Schiff Base Intermediate

This method separates the synthesis into two distinct steps:

-

Formation of the Schiff Base: 2-Picolylamine (pyridin-2-ylmethanamine) is condensed with benzaldehyde to form the Schiff base intermediate, (E)-(benzylidene)(pyridin-2-ylmethyl)amine.[6] This reaction typically proceeds with high efficiency in a suitable solvent.

-

Reduction of the Schiff Base: The isolated Schiff base is then reduced to the target secondary amine, this compound. This reduction can be accomplished using various reducing agents, including sodium borohydride or catalytic hydrogenation.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic steps.

Protocol 1: Synthesis of (E)-(benzylidene)(pyridin-2-ylmethyl)amine (Schiff Base Intermediate)

This protocol is adapted from a published crystal structure report and details the formation of the Schiff base intermediate.[6]

Materials:

-

2-Picolylamine (917 mg, 8.48 mmol)

-

Benzaldehyde (900 mg, 8.48 mmol)

-

4 Å molecular sieves (5 g)

-

Dichloromethane (CH₂Cl₂), dried (25 ml)

-

1 N Sodium Chloride (NaCl) solution

Procedure:

-

In a sealed 100 ml 3-neck round-bottom flask equipped with a magnetic stir bar, flame-dry 5 grams of 4 Å molecular sieves and place them under a dynamic vacuum for over 1 hour.

-

Introduce 25 ml of dried CH₂Cl₂ to the flask.

-

Add benzaldehyde (900 mg, 8.48 mmol) and 2-picolylamine (917 mg, 8.48 mmol) to the flask.

-

Stir the resulting slurry under a nitrogen (N₂) atmosphere for 12 hours.

-

Filter the slurry through Celite to remove the molecular sieves.

-

Wash the organic layer with 1 N NaCl solution (2 x 10 ml).

-

Remove the solvent under vacuum to yield the product.

Quantitative Data:

| Product | Yield | Appearance |

| (E)-(benzylidene)(pyridin-2-ylmethyl)amine | 92% (1.65 g) | Colorless needle crystals |

Characterization Data for (E)-(benzylidene)(pyridin-2-ylmethyl)amine: [6]

-

¹H NMR (CDCl₃): δ 4.97 (s, 2H), 7.17 (ddt, ²J = 5 Hz, ³J = 1 Hz, 1H), 7.43 (m, 4H), 7.66 (td, ²J = 5 Hz, ³J = 2 Hz, 1H), 7.815 (dd, ²J = 5 Hz, ³J = 2 Hz, 2H), 8.48 (s, 1H), 8.58 (d, ³J = 2 Hz, 1H) p.p.m.

-

¹³C NMR: 66.79, 121.98, 122.25, 128.32, 128.60, 130.87, 136.09, 136.63, 149.25, 159.31 p.p.m.

-

HRMS: [M+H]⁺ Calculated: 197.10787; Found: 197.10804.

Protocol 2: Reductive Amination of 2-Pyridinecarboxaldehyde and Benzylamine

This generalized one-pot protocol is based on established methods for reductive amination using sodium borohydride.

Materials:

-

2-Pyridinecarboxaldehyde

-

Benzylamine

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or another suitable solvent

-

Glacial Acetic Acid (optional, as catalyst)

Procedure:

-

Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and benzylamine (1-1.2 equivalents) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

A direct comparison of the two primary synthesis pathways is presented below.

| Parameter | Pathway 1: One-Pot Reductive Amination | Pathway 2: Two-Step Synthesis |

| Starting Materials | 2-Pyridinecarboxaldehyde, Benzylamine | 2-Picolylamine, Benzaldehyde |

| Key Intermediates | In situ imine formation | (E)-(benzylidene)(pyridin-2-ylmethyl)amine |

| Number of Steps | One | Two |

| Reported Yield | Varies depending on specific conditions | 92% for Schiff base formation; reduction yield to be determined |

| Advantages | Time and resource-efficient | Allows for isolation and purification of the intermediate |

| Disadvantages | Potential for side reactions | Longer overall synthesis time |

Characterization Data for this compound:

-

¹³C NMR: Spectral data is available on PubChem.[1]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: Detailed experimental workflow for the two-step synthesis of this compound.

References

- 1. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 6. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Benzyl-pyridin-2-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-pyridin-2-ylmethyl-amine, also known as N-(phenylmethyl)-2-pyridinemethanamine, is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structural motif, incorporating both a benzyl group and a pyridine ring, makes it an interesting candidate for investigation in drug discovery and as a ligand in coordination chemistry. This guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

A comprehensive summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, key values such as melting point, pKa, and aqueous solubility are not readily found in the public domain and the provided data is largely based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | PubChem[2] |

| Molecular Weight | 198.26 g/mol | PubChem[2] |

| Boiling Point | 313.1 °C at 760 mmHg | LookChem |

| Melting Point | N/A | LookChem |

| Density | 1.071 g/cm³ | LookChem |

| Refractive Index | 1.455 | LookChem |

| pKa (predicted) | Due to the presence of two nitrogen atoms (one on the pyridine ring and one in the amine chain), two pKa values would be expected. Based on similar structures, the pyridinic nitrogen would have a pKa around 5-6, and the secondary amine would have a pKa around 9-10.[3] | N/A |

| Aqueous Solubility (predicted) | N/A | N/A |

| LogP (XlogP3) | 1.8 | PubChem[2] |

| CAS Number | 18081-89-5 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, the following are general methodologies that can be adapted for this compound.

Determination of Melting Point

A calibrated digital melting point apparatus would be used. A small, dry sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature would be ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid would be recorded as the melting point range.

Determination of pKa

The pKa values can be determined by potentiometric titration. A known concentration of this compound would be dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). The solution would be titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution would be measured after each addition of titrant using a calibrated pH meter. The pKa values are determined from the half-equivalence points on the titration curve.

Determination of Aqueous Solubility

The shake-flask method is a common technique. An excess amount of this compound would be added to a known volume of water in a flask. The flask would be sealed and agitated at a constant temperature until equilibrium is reached. The solution would then be filtered to remove the undissolved solid. The concentration of the dissolved amine in the filtrate would be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been detailed in the literature, a general workflow for its synthesis and characterization is presented below. This workflow is typical for the development of novel chemical entities in a research setting.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not elucidated in the current literature, related pyridine and benzylamine derivatives have shown a range of biological activities. For instance, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[4] Additionally, other pyridine-containing compounds have been explored for their neuroprotective effects.[5] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Further research is required to determine its specific biological targets and mechanisms of action.

Conclusion

This compound is a compound of interest with a foundation of predicted and some reported physicochemical properties. This guide provides a summary of the available data and outlines general experimental approaches for its further characterization. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate its properties and potential applications, particularly in the fields of medicinal chemistry and drug development. The provided workflow offers a systematic approach to the synthesis and evaluation of this and similar novel compounds.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Benzyl-pyridin-2-ylmethyl-amine (CAS 18081-89-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-pyridin-2-ylmethyl-amine, with the Chemical Abstracts Service (CAS) number 18081-89-5, is a pyridine derivative with potential applications in medicinal chemistry and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical properties, and synthesis. Notably, a thorough review of publicly available scientific literature and databases reveals a significant absence of detailed biological activity data, including quantitative metrics, specific mechanisms of action, and defined signaling pathways for this specific compound. This guide, therefore, also outlines a generalized workflow for the initial biological screening of such a compound, providing a conceptual framework for future research.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring and a benzyl group attached to a methylamine linker.[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18081-89-5 |

| Molecular Formula | C₁₃H₁₄N₂ |

| IUPAC Name | N-(phenylmethyl)-1-(pyridin-2-yl)methanamine |

| Synonyms | Benzyl(pyridin-2-ylmethyl)amine, N-Benzyl-1-(pyridin-2-yl)methanamine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 198.26 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 198.115698 g/mol | PubChem |

| Monoisotopic Mass | 198.115698 g/mol | PubChem |

| Topological Polar Surface Area | 24.9 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 164 | PubChem |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common synthetic route involves the reductive amination of benzaldehyde with 2-aminomethylpyridine.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-aminomethylpyridine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1 equivalent).

-

Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the mixture.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity and Potential Applications

Despite its availability from chemical suppliers and its mention as a potential intermediate in the synthesis of pharmaceuticals, there is a notable lack of published data regarding the specific biological activities of this compound (CAS 18081-89-5). Searches of scientific databases, including PubChem BioAssay, have not yielded any quantitative data such as IC₅₀, EC₅₀, or MIC values, nor any detailed studies on its mechanism of action.

Derivatives of the pyridine-2-methylamine scaffold have been investigated for various biological activities, including as potential antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3). However, it is crucial to note that these findings on related molecules do not provide direct evidence of the biological activity of this compound itself.

Given its structural motifs—a pyridine ring and a benzylamine group, which are present in many biologically active compounds—it is plausible that this compound could be a candidate for screening in various therapeutic areas, such as oncology, neuroscience, or infectious diseases.

Proposed Experimental Workflow for Biological Screening

In the absence of existing data, a logical first step for researchers interested in this compound would be to perform a broad biological screening to identify potential activities. The following diagram illustrates a general workflow for such an investigation.

References

Benzyl-pyridin-2-ylmethyl-amine derivatives and analogs

An In-depth Technical Guide to Benzyl-pyridin-2-ylmethyl-amine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary

The this compound core structure is a versatile and privileged scaffold in medicinal chemistry. Its derivatives and analogs have demonstrated a broad spectrum of pharmacological activities by interacting with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other regulatory proteins. This has led to the development of compounds with potential therapeutic applications in allergy management, oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for key classes of these compounds, supplemented with detailed experimental protocols and data presented for scientific and drug development professionals.

Introduction

The molecular framework combining a benzyl group and a pyridin-2-ylmethyl-amine moiety offers a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional orientation of key pharmacophoric features, enabling high-affinity interactions with various biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the benzyl group provides a large hydrophobic surface for van der Waals or π-π stacking interactions. The central amine is often protonated at physiological pH, forming critical ionic bonds. This guide explores the chemical synthesis and diverse pharmacological profiles of derivatives built upon this core, highlighting their potential as therapeutic agents.

Synthesis Strategies

The synthesis of this compound derivatives often involves standard organic chemistry transformations. The core scaffold itself can be synthesized, for example, through the reaction of benzaldehyde and 2-picolylamine to form a Schiff base, which is subsequently reduced.[1] More complex analogs are typically built by coupling different heterocyclic systems to the core amine.

Experimental Protocol 1: Synthesis of (E)-(benzylidene)(pyridin-2-ylmethyl)amine

This protocol outlines the formation of a Schiff base, a common intermediate.[1]

-

Drying: Flame-dry 5 grams of 4 Å molecular sieves under dynamic vacuum for over 1 hour in a 100 ml 3-neck round-bottom flask.

-

Reaction Setup: Add dried CH₂Cl₂ (25 ml), benzaldehyde (900 mg, 8.48 mmol), and 2-picolylamine (917 mg, 8.48 mmol) to the flask under a nitrogen atmosphere.

-

Stirring: Stir the reaction mixture for 12 hours.

-

Work-up: Filter the resulting slurry through Celite.

-

Extraction: Wash the organic layer with 1 N NaCl solution (2 x 10 ml).

-

Purification: The resulting product can be further purified by crystallization.[1]

Experimental Protocol 2: Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

This multi-step protocol is representative of methods used to create complex analogs with anticancer activity.[2]

-

Amide Coupling: Perform an EDC-mediated amide coupling between 2-aminobenzamide and a substituted benzoic acid.[2]

-

Cyclization: Heat the resulting diamide with sodium hydroxide to form the cyclized quinazoline scaffold.[2]

-

Chlorination: Treat the quinazoline with POCl₃ to yield the key 4-chloro intermediate.[2]

-

Amination: React the chloro-intermediate with the desired this compound or analog.

-

Suzuki Coupling: For further diversification, couple the resulting product with various boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) in a microwave reactor to yield the final products.[2]

Pharmacological Activity and Structure-Activity Relationships (SAR)

The versatility of the scaffold is evident in the wide range of biological targets it can be engineered to inhibit or modulate.

Histamine H1 Receptor Antagonism

Many first-generation antihistamines are derivatives or analogs of this scaffold. Their mechanism involves competitive binding to the histamine H1 receptor, a GPCR, preventing the action of endogenous histamine.

The general SAR for H1 antagonists includes two aryl/heteroaryl groups (Ar1, Ar2), a connecting atom (X), a short alkyl spacer, and a terminal tertiary amine that is basic and protonated at physiological pH.[3] This tertiary amine is crucial for high activity. Branching of the alkyl chain generally decreases activity.[3]

Table 1: H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives A series of hybrid compounds were synthesized to target both H1 and H2 receptors.[4]

| Compound | H1R Antagonist Potency (pKB, ileum) | H2R Antagonist Potency (pKB, atrium) |

| 25 | 8.05 | 7.73 |

| 32 | 8.61 | 6.61 |

Anticancer Activity

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[2] This complex is responsible for removing ubiquitin from Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA damage tolerance. Inhibiting USP1/UAF1 leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), which can induce apoptosis in cancer cells, particularly in non-small cell lung cancer.[2]

Table 2: USP1/UAF1 Inhibitory Potency of N-benzyl-2-phenylpyrimidin-4-amine Analogs [2]

| Analog | Substitution | IC₅₀ (μM) |

| 12 | 4-phenyl benzyl amine | 3.7 |

| 16 | 4-pyridine | 1.9 |

| 17 | 3-pyridine | 1.1 |

| 71 | cyclopropyl | 0.18 |

Substituted N-benzylpyrimidin-2-amine derivatives have also been developed as novel HDAC inhibitors for cancer therapy.[5] Several of these compounds showed potent enzymatic inhibitory activity comparable to the approved drug SAHA, along with significant antiproliferative activity against tumor cell lines.[5]

Anti-infective Activity

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives containing the N-(pyridin-2-ylmethyl)amine moiety are potent inhibitors of Mycobacterium tuberculosis (M.tb).[6] Their mechanism of action is the inhibition of mycobacterial ATP synthase. Structure-activity relationship studies found that a 3-(4-fluoro)phenyl group combined with various 5-position substituents led to potent activity.[6]

Table 3: Anti-mycobacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-amine Analogs [6]

| Compound | 6'-Position Substituent | 5'-Position Substituent | MIC (μg/mL) |

| 49-51 | Aliphatic amines | Phenyl | ~1 |

| 52-59 | - | Various e⁻, lipophilic, steric groups | 1 - 7 |

Neurological Applications

Analogs incorporating the core structure into a 6-chloro-1,2,3,4-tetrahydroacridin-9-amine scaffold have shown promise as multi-target agents for Alzheimer's disease.[7] These compounds can dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also inhibiting the aggregation of amyloid-beta (Aβ) peptides.[7]

Table 4: Activity of Tetrahydroacridin-9-amine Analogs for Alzheimer's Disease [7]

| Compound | Description | AChE IC₅₀ | BuChE IC₅₀ | Aβ-Aggregation Inhibition |

| 8e | N-(3,4-dimethoxybenzyl) derivative | 2.2 μM | 20 nM | 40% at 25 μM |

| 9e | 6-chloro-N-(3,4-dimethoxybenzyl) derivative | 0.8 μM | 1.4 μM | 75.7% at 25 μM |

| 12c | 6-chloro-N-(pyridin-2-ylmethyl) derivative | 90 nM | - | - |

Polyfunctionalized pyridines linked to an N-benzylpiperidine motif have been identified as high-affinity ligands for sigma receptors (σRs), which are targets for treating neuropathic pain and other neurological disorders.[8][9] Compound 5 was found to have nanomolar affinity for the σ1 receptor and high selectivity over the σ2 subtype.[8]

Table 5: Sigma Receptor Binding Affinity of Pyridine Derivatives [8][9]

| Compound | Description | Kᵢ (hσ₁R) | Selectivity (σ₁ vs σ₂) |

| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM | 290-fold |

| 7 | N-benzyl-N-methyl-1-{2-[(6-{[(1-benzylpiperidin-4-yl)methyl]amino}-3,5-dicyanopyridin-2-yl)amino]ethyl}piperidin-4-amine | - | 93-fold |

Key Experimental Methodologies

Detailed and reproducible experimental protocols are critical for drug discovery and development.

Experimental Protocol 3: In Vitro σ1 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[8]

-

Receptor Preparation: Use membrane preparations from HEK293 cells stably transfected with the human σ1 receptor (hσ₁R).

-

Reaction Mixture: In each well, combine the membrane preparation, the radioligand (e.g., (+)-[³H]pentazocine), and the test compound at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.

-

Non-specific Binding: To a separate set of wells, add a high concentration of a known ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Incubation: Incubate the mixtures to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[9]

Experimental Protocol 4: USP1/UAF1 Deubiquitination Assay (Western Blot)

This assay measures a compound's ability to inhibit USP1/UAF1 activity within cells.[2]

-

Cell Culture: Culture non-small cell lung cancer cells (e.g., H1299) under standard conditions.

-

Compound Treatment: Treat the cells with the test compound (e.g., at 20 μM) for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell extracts using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins from the cell extracts by size on a 4–12% gradient SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Antibody Incubation: Probe the membrane with primary antibodies specific for PCNA and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities for monoubiquitinated PCNA (Ub-PCNA), unmodified PCNA, and GAPDH. Calculate the fold change in Ub-PCNA levels, normalized to the loading control, to determine the inhibitory effect of the compound.[2]

Conclusion

The this compound scaffold and its analogs represent a highly fruitful area of research in drug discovery. The chemical tractability of the core allows for extensive modification, leading to the development of potent and selective agents against a remarkable diversity of biological targets. Derivatives have shown significant promise as antihistamines, anticancer agents targeting novel pathways like USP1/UAF1, anti-infectives against challenging pathogens such as M. tuberculosis, and multi-target agents for complex neurological disorders. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these promising leads to translate their potent in vitro activity into clinically effective therapeutics.

References

- 1. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ramauniversity.ac.in [ramauniversity.ac.in]

- 4. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of the Benzyl-Pyridin-2-Ylmethyl-Amine Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyl-pyridin-2-ylmethyl-amine core structure and its derivatives are gaining recognition as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the current research, focusing on the applications of this scaffold in the development of novel inhibitors for cancer therapy. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with these promising compounds.

Inhibition of USP1/UAF1 Deubiquitinase Complex in Cancer

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which incorporate a benzyl-amine moiety, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response.[1][2] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and subsequent cell death in cancer cells, highlighting its potential as an anticancer therapeutic target.[1][3]

Quantitative Data: Structure-Activity Relationship (SAR) of USP1/UAF1 Inhibitors

The inhibitory potency of these analogs has been systematically evaluated, with IC50 values determined through quantitative high-throughput screening. The following tables summarize the structure-activity relationships, showcasing the impact of various substitutions on the core scaffold.

Table 1: USP1/UAF1 Inhibition of Initial N-Benzyl-2-phenylpyrimidin-4-amine Analogs [2]

| Compound ID | R Group on Benzyl Ring | IC50 (μM) |

| 1 | H | 4.7 |

| 12 | 4-phenyl | 3.7 |

| 16 | 4-pyridyl | 1.9 |

| 17 | 3-pyridyl | 1.1 |

Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [3]

| Compound ID | R Group on Phenyl Ring | IC50 (μM) |

| 22 | 3-CF₃-phenyl | > 10 |

| 23 | 4-CF₃-phenyl | > 10 |

| 25 | 2-OMe-phenyl | 0.94 |

| 26 | 2-Me-phenyl | 0.85 |

| 27 | 2-Et-phenyl | 0.80 |

| 28 | 2-isopropyl-phenyl | 0.18 |

Table 3: Effect of Pyrimidine Core Modifications [3][4]

| Compound ID | Pyrimidine Modification | IC50 (nM) |

| 37 | Pyrimidine | 150 |

| 38 | 5-methylpyrimidine | 70 |

| 39 | 6-methylpyrimidine | 210 |

| 40 | 5,6-dimethylpyrimidine | 120 |

| 45 | Cyclopentylpyrimidine | 160 |

| 48 | Furanopyrimidine | Potent |

| 49 | 5-OMe-pyrimidine | 70 |

| 50 | 5-F-pyrimidine | 110 |

| 51 | 5-NH₂-pyrimidine | 310 |

| 52 | 5-NMe₂-pyrimidine | 190 |

| 53 | 5-SMe-pyrimidine | 110 |

Experimental Protocols

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives: [2]

A key step in the synthesis involves the reaction of 4-aminobenzonitrile with trimethylsilyl azide and t-butyl nitrite at 0 °C to yield the corresponding azide with high efficiency. This azide is then dissolved in a DMSO/water mixture and treated with copper sulfate, ethynyltrimethylsilane, and sodium ascorbate, followed by heating at 80 °C for 24 hours to form the desired 1,2,3-triazole. Further diversification of the core structure is achieved through various standard organic synthesis techniques to generate a library of analogs.[3]

USP1/UAF1 Inhibition Assay: [3]

The deubiquitinating activity of the USP1/UAF1 complex is measured to determine the inhibitory potency of the synthesized compounds. The IC50 value is defined as the concentration of the compound that results in a 50% reduction in enzyme activity. All experiments are performed in at least triplicate to ensure accuracy.

Signaling Pathway

The USP1/UAF1 deubiquitinase complex plays a crucial role in DNA repair and antiviral responses.[5][6] It deubiquitinates key proteins such as FANCD2 and PCNA, which are involved in the Fanconi anemia pathway and translesion synthesis.[7][8][9] By inhibiting USP1/UAF1, the this compound derivatives disrupt these DNA repair mechanisms, leading to an accumulation of DNA damage and ultimately apoptosis in cancer cells. Furthermore, the USP1-UAF1 complex has been shown to stabilize TBK1, a critical kinase in the induction of type I interferons, by removing K48-linked polyubiquitination.[6]

Caption: USP1/UAF1 Signaling Pathway and Inhibition.

Histone Deacetylase (HDAC) Inhibition in Cancer Therapy

Substituted N-benzylpyrimidin-2-amine derivatives have also been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic modulators.[10] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of therapeutic agents.[11][12][13]

Quantitative Data: HDAC Inhibitory Activity

While specific IC50 values for a broad range of N-benzylpyrimidin-2-amine derivatives are not yet extensively published in readily accessible tables, initial studies report that some target compounds exhibit potent HDAC inhibitory activities and significant antiproliferative effects against tumor cells, with some being comparable in enzymatic inhibitory activity to the known HDAC inhibitor SAHA.[10] Further research is needed to fully elucidate the structure-activity relationship for this class of compounds. One study on 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors showed a potent and balanced inhibitory activity against ALK (IC50 = 2.1 nM) and HDAC1 (IC50 = 7.9 nM) for compound 10f.[14] Another study on pyrazine linked 2-aminobenzamides identified compounds with submicromolar IC50 values against HDAC1 and HDAC2.[15]

Table 4: Representative IC50 Values of Pyrimidine-based HDAC Inhibitors

| Compound Class | Target | Representative Compound | IC50 (nM) | Reference |

| 2,4-Pyrimidinediamine Derivatives | HDAC1 | 10f | 7.9 | [14] |

| Pyrazine Linked 2-Aminobenzamides | HDAC1 | 19k | 140 | [15] |

| Pyrazine Linked 2-Aminobenzamides | HDAC2 | 19k | 560 | [15] |

| Pyrazine Linked 2-Aminobenzamides | HDAC3 | 19k | 590 | [15] |

Experimental Protocols

General Synthesis of N-Benzylpyrimidin-2-amine based HDAC Inhibitors:

A general strategy for the synthesis of HDAC inhibitors involves a three-part assembly: a "cap" group, a linker, and a zinc-binding group (ZBG). For derivatives related to the this compound scaffold, the benzylamine portion can serve as a precursor to the cap group. The synthesis typically involves:

-

Cap Group Diversification: Utilizing cross-coupling reactions like Suzuki-Miyaura or Sonogashira to introduce various substituents onto the benzyl ring.[16]

-

Linker Attachment: Acylation of the benzylamine with a suitable linker molecule.[16]

-

Hydroxamic Acid Formation: Conversion of a terminal ester or carboxylic acid on the linker to a hydroxamic acid, which acts as the ZBG.[16]

Signaling Pathway

HDACs play a critical role in cancer development by deacetylating both histone and non-histone proteins, leading to the transcriptional repression of tumor suppressor genes and the modulation of various tumorigenic pathways.[11][13][17] HDAC inhibitors reverse this process, leading to the accumulation of acetylated histones, which in turn reactivates the expression of genes like p21 and p53, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[18]

Caption: HDAC Inhibition Signaling Pathway.

Inhibition of Tubulin Polymerization as an Antimitotic Strategy

A series of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain the core benzyl-pyridin-amine motif, have been designed and synthesized as antimitotic agents that function by inhibiting tubulin polymerization.[19] Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, and their disruption is a well-established anticancer strategy.[20]

Quantitative Data: Tubulin Polymerization Inhibition

The inhibitory activity of these compounds on tubulin polymerization is a key measure of their potential as antimitotic agents. One of the most potent compounds in a synthesized series, compound 7f, exhibited a tubulin polymerization inhibition IC50 value of 2.04 µM, which is comparable to the standard E7010 (IC50 value 2.15 µM).[19] Another related series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides also showed significant tubulin polymerization inhibition, with compound 4g having an IC50 of 1.93 µM.[21]

Table 5: Tubulin Polymerization Inhibition by Benzyl-pyridin-amine Analogs

| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Reference |

| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | 7f | 2.04 | [19] |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides | 4g | 1.93 | [21] |

| Indole/1,2,4-triazole hybrids | 7i | 3.03 | [22] |

Experimental Protocols

General Synthesis of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides: [19]

The synthesis of these compounds is achieved through acid and amine coupling reactions. A general one-pot procedure for related 1,2,3-triazole-4-carboxamides involves the reaction of a β-ketonitrile with a benzyl azide in the presence of DBU at 70 °C, followed by the addition of t-BuOK to facilitate hydrolysis to the corresponding carboxamide.[23]

Tubulin Polymerization Assay: [19]

The effect of the compounds on tubulin polymerization is monitored by the increase in fluorescence at 360 nm (excitation) and 420 nm (emission) for one hour at 37 °C. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway

Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[20][24] Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is crucial for the formation of the mitotic spindle during cell division.[24][25] Antimitotic agents that inhibit tubulin polymerization disrupt this dynamic equilibrium, leading to mitotic arrest and ultimately apoptosis. The benzyl-pyridin-amine derivatives discussed here are proposed to bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[19]

Caption: Microtubule Dynamics and Inhibition.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The compounds discussed in this guide demonstrate significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of the USP1/UAF1 deubiquitinase complex, histone deacetylases, and tubulin polymerization. The presented quantitative data, experimental protocols, and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further explore and optimize this versatile chemical scaffold for the development of novel therapeutics. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to translate these promising preclinical findings into clinical applications.

References

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. bosterbio.com [bosterbio.com]

- 21. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]

- 23. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 24. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 25. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl-pyridin-2-ylmethyl-amine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the versatile chelating ligand, Benzyl-pyridin-2-ylmethyl-amine, and its coordination complexes with copper(II), cobalt(II), and zinc(II). These compounds are of significant interest in the fields of medicinal chemistry, catalysis, and materials science.

Introduction

This compound, also known as N-benzyl-1-(pyridin-2-yl)methanamine, is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine ring and the secondary amine. The resulting metal complexes have shown promise in various applications, including as catalysts for organic transformations and as potential therapeutic agents. The presence of both a pyridine and a benzyl group allows for fine-tuning of the steric and electronic properties of the metal center, influencing the reactivity and biological activity of the complexes. This document outlines reliable synthetic methods and provides key characterization data for the ligand and its metal complexes.

Synthesis of this compound Ligand

The synthesis of this compound can be effectively achieved through two primary methods: reductive amination and N-alkylation. Both methods offer high yields and purity.

Method 1: Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from 2-pyridinecarboxaldehyde and benzylamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

-

To a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in methanol (0.5 M), add benzylamine (1.0 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Method 2: N-Alkylation

This method involves the direct alkylation of 2-(aminomethyl)pyridine with benzyl bromide in the presence of a base.

Experimental Protocol:

-

Dissolve 2-(aminomethyl)pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.4 M).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the solution.

-

To this stirring suspension, add benzyl bromide (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography as described in Method 1.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂[1] |

| Molecular Weight | 198.26 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 313.1 °C at 760 mmHg[2] |

| Density | 1.071 g/cm³[2] |

Synthesis of Metal Complexes

The following protocols describe the synthesis of chloride complexes of copper(II), cobalt(II), and zinc(II) with this compound (L). The general reaction involves the complexation of the ligand with the corresponding metal(II) chloride salt in a 2:1 ligand-to-metal molar ratio to form complexes of the general formula [M(L)₂Cl₂].

General Experimental Protocol for [M(L)₂Cl₂] Synthesis:

-

Dissolve this compound (L) (2.0 eq.) in methanol or ethanol (0.2 M).

-

In a separate flask, dissolve the metal(II) chloride salt (CuCl₂·2H₂O, CoCl₂·6H₂O, or ZnCl₂) (1.0 eq.) in the same solvent.

-

Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

A precipitate may form immediately or upon stirring. Stir the reaction mixture for 4-6 hours at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold solvent and then with diethyl ether.

-

Dry the complex in a desiccator over silica gel.

Expected Characterization Data for Metal Complexes

The following table summarizes the expected and reported data for analogous pyridine-amine metal complexes. The exact values for the target complexes may vary.

| Complex | Color | Yield (%) | M.p. (°C) | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| [Cu(L)₂Cl₂] | Green | ~80-90 | >250 | ~3200-3250 | ~450-480 | ~650-700 (d-d) |

| [Co(L)₂Cl₂] | Blue/Violet | ~75-85 | >250 | ~3200-3250 | ~440-470 | ~550-600 (d-d) |

| [Zn(L)₂Cl₂] | White | ~85-95 | >250 | ~3200-3250 | ~430-460 | ~270 (LMCT) |

Note: Data is compiled from typical values for similar pyridine-amine complexes.

Visualized Workflows and Pathways

Synthetic Workflow for this compound Metal Complexes

Caption: General workflow for the synthesis of this compound metal complexes.

Proposed Anticancer Signaling Pathway

Pyridine-amine metal complexes have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

Caption: Proposed p53-mediated apoptosis pathway induced by pyridine-amine metal complexes.[3]

Applications in Catalysis

Palladium complexes of pyridine-containing ligands are effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling. The following diagram illustrates a generalized catalytic cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

-

Always handle reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

-

Benzyl bromide is a lachrymator and should be handled with caution.

-

Metal salts can be toxic and should be handled with appropriate care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. This compound | C13H14N2 | CID 795879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzyl-pyridin-2-ylmethyl-amine (BPMA) as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Benzyl-pyridin-2-ylmethyl-amine (BPMA) as a versatile bidentate ligand. Detailed protocols for the synthesis of BPMA, its metal complexes, and their subsequent use in catalysis and biological assays are provided to facilitate research and development in these areas.

Introduction to this compound (BPMA)

This compound (BPMA) is a bidentate ligand featuring a pyridine ring and a benzylamine moiety. This structure allows it to coordinate with a variety of transition metals through the nitrogen atoms of the pyridine and the secondary amine, forming stable chelate rings. The steric and electronic properties of the benzyl and pyridyl groups can be readily modified, making BPMA a versatile ligand for applications in catalysis, materials science, and bioinorganic chemistry.[1] Its ability to form stable complexes enhances the therapeutic effects of biologically active molecules and improves drug delivery.[2]

Chemical Structure:

Synthesis Protocols

Synthesis of this compound (BPMA) Ligand

This protocol describes the synthesis of BPMA via reductive amination of 2-pyridinecarboxaldehyde with benzylamine.

Materials:

-

2-Pyridinecarboxaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (optional, for Schiff base formation)

-

Toluene (optional, for Schiff base formation)

Procedure:

-

Schiff Base Formation (Optional but Recommended):

-

In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and benzylamine (1 equivalent) in toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.

-

After cooling, the solvent can be removed under reduced pressure to yield the crude Schiff base, (E)-(benzylidene)(pyridin-2-ylmethyl)amine.

-

-

Reduction to the Amine:

-

Dissolve the crude Schiff base (or a mixture of 2-pyridinecarboxaldehyde and benzylamine) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude BPMA ligand.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield pure this compound as an oil or low-melting solid.

-

Characterization Data for BPMA:

| Parameter | Value |

| ¹H NMR (CDCl₃, δ ppm) | 8.55 (d, 1H), 7.65 (t, 1H), 7.55 (d, 1H), 7.35-7.25 (m, 5H), 7.10 (t, 1H), 3.85 (s, 2H), 3.80 (s, 2H), 2.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | 159.5, 149.2, 140.0, 136.5, 128.5, 128.2, 127.1, 122.1, 121.5, 54.0, 53.5 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

Synthesis of BPMA-Metal Complexes

The following are general procedures for the synthesis of Copper(II), Palladium(II), and Platinum(II) complexes with BPMA. These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive starting materials are used.

Materials:

-

This compound (BPMA)

-

Copper(II) chloride (CuCl₂)

-

Ethanol (EtOH) or Methanol (MeOH)

Procedure:

-

Dissolve BPMA (1 equivalent) in ethanol (10 mL).

-

In a separate flask, dissolve copper(II) chloride (1 equivalent) in ethanol (10 mL).

-

Slowly add the CuCl₂ solution to the stirred BPMA solution at room temperature.

-

A precipitate will form immediately or upon stirring.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the complex in a desiccator.

Materials:

-

This compound (BPMA)

-

Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Acetonitrile (MeCN) or Methanol (MeOH)

Procedure:

-

Dissolve BPMA (1 equivalent) in acetonitrile (10 mL).

-

Add solid Palladium(II) chloride (1 equivalent) to the stirred solution. If using K₂PdCl₄, dissolve it in a minimum amount of water and add it to the BPMA solution in methanol.

-

Stir the mixture at room temperature for 12-24 hours. The color of the solution will change, and a precipitate may form.

-

If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Wash the solid product with cold methanol and diethyl ether.

-

Dry the complex under vacuum.

Materials:

-

This compound (BPMA)

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Water/Ethanol mixture

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) (1 equivalent) in water (15 mL).

-

Dissolve BPMA (1 equivalent) in ethanol (10 mL) and add it to the stirred K₂PtCl₄ solution.

-

A yellow precipitate will form.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the precipitate by filtration, wash thoroughly with water, then with ethanol, and finally with diethyl ether.

-

Dry the complex in a desiccator over P₂O₅.

Characterization of BPMA-Metal Complexes

The synthesized complexes can be characterized by various spectroscopic and analytical techniques.

Table of Expected Spectroscopic Data:

| Complex | Technique | Expected Observations |

| [Cu(BPMA)Cl₂] | UV-Vis (in MeOH) | Broad d-d transition band around 600-800 nm. Ligand-to-metal charge transfer (LMCT) bands in the UV region. |

| IR (KBr, cm⁻¹) | Shifts in pyridine ring vibrations and N-H stretching frequencies upon coordination. Appearance of new bands corresponding to M-N and M-Cl vibrations in the far-IR region. | |

| [Pd(BPMA)Cl₂] | ¹H NMR (DMSO-d₆) | Downfield shifts of pyridine and amine protons upon coordination to the metal center. |

| UV-Vis (in MeCN) | d-d transitions and LMCT bands in the UV-Vis region. | |

| [Pt(BPMA)Cl₂] | ¹H NMR (DMSO-d₆) | Similar to the Pd complex, with possible satellite peaks due to coupling with ¹⁹⁵Pt. |

| ¹⁹⁵Pt NMR (DMSO-d₆) | A characteristic chemical shift for a Pt(II) center in a N₂Cl₂ coordination environment. |

Table of Representative Crystallographic Data for Similar Bidentate Pyridine-Amine Metal Complexes:

| Complex Type | Metal-N(py) (Å) | Metal-N(amine) (Å) | Metal-Cl (Å) | N(py)-Metal-N(amine) (°) |

| [Cu(L)Cl₂] | ~2.00 - 2.05 | ~2.05 - 2.10 | ~2.25 - 2.30 | ~80 - 85 |

| [Pd(L)Cl₂] | ~2.02 - 2.06 | ~2.08 - 2.12 | ~2.30 - 2.35 | ~80 - 85 |

| [Pt(L)Cl₂] | ~2.01 - 2.05 | ~2.07 - 2.11 | ~2.30 - 2.34 | ~80 - 85 |

Note: 'L' represents a generic bidentate pyridine-amine ligand similar to BPMA. The actual values for BPMA complexes may vary.

Application Protocols

Catalysis: Atom Transfer Radical Polymerization (ATRP) using a [Cu(BPMA)Br] Catalyst

This protocol describes a typical ATRP of a vinyl monomer, such as methyl methacrylate (MMA), using a copper-BPMA complex as the catalyst.

Workflow for ATRP Catalysis:

Caption: Workflow for ATRP using a Cu-BPMA catalyst.

Materials:

-

[Cu(BPMA)Br] (prepared similarly to the chloride complex, using CuBr)

-

Methyl methacrylate (MMA), freshly distilled

-

Ethyl α-bromoisobutyrate (EBiB)

-

Anisole or Toluene (anhydrous)

-

Syringes and Schlenk flasks

Procedure:

-

To a Schlenk flask, add [Cu(BPMA)Br] (1 equivalent) and the desired amount of MMA (e.g., 100 equivalents).

-

Add the solvent (e.g., 50% v/v with respect to the monomer).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas.

-

Using a syringe, add the initiator, EBiB (1 equivalent), to the stirred solution at the desired reaction temperature (e.g., 90 °C).

-

Monitor the reaction progress by taking samples periodically and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity index, PDI).

-

Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol or hexanes), filter, and dry under vacuum.

Biological Application: Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic activity of BPMA metal complexes against a cancer cell line using the MTT assay.[3][4][5][6]

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

-

BPMA-metal complexes (e.g., [Pt(BPMA)Cl₂])

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the BPMA-metal complexes in DMSO and then dilute them to various concentrations in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the complex concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table for Reporting Cytotoxicity Data:

| Complex | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| [Pt(BPMA)Cl₂] | HeLa | 48 | Example Value |

| [Pt(BPMA)Cl₂] | MCF-7 | 48 | Example Value |

| Cisplatin | HeLa | 48 | Reference Value |

| Cisplatin | MCF-7 | 48 | Reference Value |

Conclusion

This compound is a readily accessible and highly adaptable bidentate ligand. Its metal complexes exhibit significant potential in homogeneous catalysis and as therapeutic agents. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate BPMA-based compounds for a wide range of applications. Further modifications of the ligand backbone can be explored to fine-tune the properties of the resulting metal complexes for specific needs.

References

- 1. Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzyl-pyridin-2-ylmethyl-amine Derivatives in Catalytic Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of chiral benzyl-pyridin-2-ylmethyl-amine derivatives as ligands in metal-catalyzed asymmetric synthesis. While the parent achiral this compound serves as a foundational structure in coordination chemistry, the introduction of chirality transforms it into a powerful tool for the enantioselective synthesis of valuable chiral molecules. This document details its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry.

Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

The in situ generated Ruthenium(II) complexes of chiral N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This methodology is characterized by its operational simplicity, mild reaction conditions, and high enantioselectivities.

Catalyst System: A representative catalyst system is formed in situ from a chiral derivative of this compound, such as (S)-1-phenyl-N-(pyridin-2-ylmethyl)ethan-1-amine, and a Ruthenium(II) precursor, typically [RuCl₂(p-cymene)]₂. The reaction commonly employs a mixture of formic acid and triethylamine (HCOOH/Et₃N) as the hydrogen source.

Reaction Principle: The catalytic cycle involves the formation of a chiral ruthenium hydride species. The prochiral ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The stereochemical outcome is dictated by the chiral environment created by the ligand, favoring the formation of one enantiomer of the alcohol over the other.

Logical Relationship of the Catalyst System

Caption: Components of the in situ catalytic system.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric transfer hydrogenation of various acetophenone derivatives using an in situ generated catalyst from a chiral this compound derivative and [RuCl₂(p-cymene)]₂.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 98 | 95 (R) |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 97 | 96 (R) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 97 (R) |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 94 (R) |

| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 98 | 93 (R) |

| 6 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 92 | 90 (R) |

| 7 | 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 96 | 98 (R) |

Note: The data presented is representative of typical results achievable with this class of catalyst and may vary based on the specific chiral ligand, substrate, and reaction conditions.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using an in situ generated catalyst.

Materials:

-

Chiral this compound derivative (e.g., (S)-1-phenyl-N-(pyridin-2-ylmethyl)ethan-1-amine) (0.01 mmol, 1 mol%)

-

[RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)

-

Prochiral Ketone (1.0 mmol)

-

Formic acid/Triethylamine azeotrope (5:2 mixture, 1.0 mL)

-

Anhydrous solvent (e.g., Dichloromethane or Isopropanol, 5.0 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral this compound derivative (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol).

-

Add the anhydrous solvent (5.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add the prochiral ketone (1.0 mmol) to the flask.

-

Add the formic acid/triethylamine azeotrope (1.0 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extract the product with an organic solvent (e.g., Ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow Diagram

Application Notes and Protocol for N-Alkylation of Benzyl-pyridin-2-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the generation of diverse molecular entities with a wide range of biological activities. Benzyl-pyridin-2-ylmethyl-amine serves as a valuable scaffold in medicinal chemistry, and its N-alkylation allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the N-alkylation of this compound, drawing upon established methodologies for the alkylation of related amine compounds. The protocol outlines a general procedure that can be adapted for various alkylating agents.

Core Concepts & Methodologies

The N-alkylation of amines, such as this compound, typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), leading to the formation of a new carbon-nitrogen bond. The reaction is generally facilitated by a base, which deprotonates the amine, increasing its nucleophilicity, or neutralizes the acid generated during the reaction.

Several strategies have been developed for N-alkylation, including the use of alkyl halides, reductive amination, and the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst.[1] The choice of method depends on the specific substrate, the desired product, and the available reagents.

This protocol will focus on a classical approach using alkyl halides, a widely applicable and accessible method.

Experimental Protocol: N-Alkylation using Alkyl Halides

This protocol is a generalized procedure and may require optimization for specific alkyl halides and substrates.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or a sterically hindered organic base like 2,6-lutidine)[2][3][4]

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile (CH₃CN), toluene, or an aqueous medium)[2][4][5][6]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (deionized)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography (230-400 mesh)[5]

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DMF or acetonitrile).

-

Addition of Base: Add the selected base (1.5-3.0 equivalents). For instance, potassium carbonate is a common and effective choice.[2]

-

Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C to 120°C) and monitor the progress of the reaction by TLC.[1][4][5] The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.[5][7]

-

Combine the organic layers and wash with water and then with saturated brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][7]

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[5]

Data Presentation

Table 1: Representative Reaction Conditions for N-Alkylation of Amines

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Benzyl alcohol | KOH | Toluene | 110 | 97 | [5] |

| 2-Aminopyridine | Benzyl alcohol | KOtBu | Neat | 120 | High Conversion | [1] |

| Imidazopyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp. | - | [2] |

| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | High | [4] |

| N-Aryl-N-aminopyridinium salt | Hexyl iodide | Cs₂CO₃ | CH₃CN | 70 | 98 | [6] |

Note: The yields are as reported in the cited literature for the specific substrates and may vary for this compound.

Visualizations

Diagram 1: General Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of this compound.

Diagram 2: Logical Relationship of Key Components

Caption: Key components and their roles in the N-alkylation reaction.

Conclusion